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Compound of Interest |

Compound Name: 2-Chloro Fenofibric Acid
CAS No.: 61024-31-5
Cat. No.: B1603827
- 7

Executive Summary & Chemical Identity

In the development of lipid-regulating agents like Fenofibrate, the hydrolysis metabolite
Fenofibric Acid is the active moiety.[1] However, structural isomers—specifically the 2-Chloro
Isomer—can arise as process impurities or degradation products. Distinguishing these isomers
is critical for CMC (Chemistry, Manufacturing, and Controls) and regulatory compliance.

This guide focuses on 2-Chloro Fenofibric Acid (CAS 61024-31-5), where the chlorine atom
is located at the ortho position of the benzoyl ring, as opposed to the para position found in the
standard Fenofibric Acid.

Chemical Identity Table[2]
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Standard Fenofibric Acid

2-Chloro Fenofibric Acid

Feature
(Reference) (Target Isomer)
CAS Number 42017-89-0 61024-31-5
2-[4-(4- 2-[4-(2-
IUPAC Name chlorobenzoyl)phenoxy]-2- chlorobenzoyl)phenoxy]-2-

methylpropanoic acid

methylpropanoic acid

Molecular Formula

C17H15ClO4

C17H15ClO4

Molecular Weight

318.75 g/mol

318.75 g/mol

Key Structural Difference

Chlorine at Para (4) position of

benzoyl ring

Chlorine at Ortho (2) position

of benzoyl ring

Role

Active Metabolite / API

Impurity / Reference Standard

Spectroscopic Data Analysis

The following data synthesizes experimental baselines with comparative structural analysis to
validate the identity of the 2-Chloro isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary differentiation occurs in the aromatic region of the *H NMR spectrum.

1H NMR (400 MHz, DMSO-ds)
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Proton Group

Standard Fenofibric

2-Chloro Fenofibric

Causality &

Acid (6 ppm) Acid (6 ppm) Diagnostic Logic
Invariant: The gem-
dimethyl group is
) ) distant from the
Aliphatic CHs 1.60 (s, 6H) 1.60 (s, 6H)

benzoyl ring; no
significant shift

expected.

Phenoxy Ring (H-2,6)

6.90 (d, J=8.8 Hz, 2H)

6.90-7.00 (m, 2H)

Minor Shift: Protons
ortho to the ether
linkage remain largely

similar.

Phenoxy Ring (H-3,5)

7.70 (d, J=8.8 Hz, 2H)

7.65-7.75 (m, 2H)

Coupling Change:
Protons ortho to the
carbonyl may show
slight shifts due to the
twisted conformation
of the 2-Cl benzoyl

group.

Benzoyl Ring

7.60 & 7.75 (AA'BB'
System)

7.35-7.55 (ABCD
System)

CRITICAL
DIAGNOSTIC:e
Standard: Symmetric
para-substitution
creates two distinct
doublets (4H total).s 2-
Chloro: Ortho-
substitution breaks
symmetry. Expect a
complex multiplet of 4
aromatic protons (H-3,
H-4, H-5, H-6).

Carboxylic Acid (-
COOH)

12.90-13.10 (br s, 1H)

12.90-13.10 (br s, 1H)

Invariant:
Exchangeable proton;

shift depends on
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concentration/solvent,

not isomerism.

13C NMR (100 MHz, DMSO-de)

o Carbonyl (Ketone): The ketone carbonyl carbon in the 2-Chloro isomer typically shifts upfield
(shielded) by ~2-4 ppm relative to the para-isomer due to the "ortho effect" and steric
twisting, preventing full conjugation with the phenyl ring.

o Standard: ~193 ppm

o 2-Chloro Isomer: ~190-191 ppm

Infrared (IR) Spectroscopy

IR is less specific for isomer differentiation but useful for functional group confirmation.
e C=0 Stretching (Acid): ~1700-1720 cm~! (Broad, H-bonded).
e C=0 Stretching (Ketone):

o Standard: ~1650 cm~! (Conjugated).

o 2-Chloro Isomer: May shift to slightly higher wavenumbers (~1660-1670 cm~1) as steric
hindrance from the ortho-chlorine reduces coplanarity/conjugation.

o C-CI Stretching: 740-780 cm~1, The 2-chloro substitution pattern (1,2-disubstituted benzene)
exhibits a characteristic out-of-plane bending pattern distinct from the 1,4-disubstituted
pattern of the standard.

Mass Spectrometry (MS)

« lonization Mode: ESI Negative (preferred for carboxylic acids) or Positive.
e Molecular lon: m/z 317 [M-H]~ (Negative mode) or 319 [M+H]* (Positive mode).

» |sotopic Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the single Chlorine atom (3>Cl/
37Cl).
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e Fragmentation (MS/MS):
o Precursor: 317 (Negative)
o Product lons:
» m/z 231: Loss of isobutyric acid moiety (Characteristic of the fibrate tail).

= m/z 139/141: Chlorobenzoyl cation. Differentiation Point: The collision-induced
dissociation (CID) energy required to break the ortho-Cl benzoyl bond may differ, but
the fragment mass is identical to the para-isomer.

o Differentiation Strategy: MS alone cannot distinguish these isomers easily; retention time
via LC-MS is required.

Experimental Protocols
HPLC-UVI/MS Separation Protocol

To separate the 2-Chloro isomer from the active metabolite, a reverse-phase method
maximizing pi-pi interaction differences is recommended.

Methodology:

Column: Phenyl-Hexyl or C18 (e.g., ACE 5 C18, 150 x 4.6 mm, 5 um). Note: Phenyl columns
often provide better selectivity for positional aromatic isomers.

Mobile Phase A: 0.1% Formic Acid in Water.[2]

Mobile Phase B: Acetonitrile (or Methanol).

Gradient:

o 0-2 min: 30% B

o 2-15 min: 30% -> 85% B

o 15-20 min: 85% B
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e Flow Rate: 1.0 mL/min.
e Detection: UV at 287 nm (Max absorption for Fenofibric acid).[3][4][2]

o Expected Result: The 2-Chloro isomer is generally less polar (due to internal shielding/ortho-
effect) or has different interaction kinetics compared to the para-isomer. Expect a relative
retention time (RRT) difference of ~0.9 or 1.1 depending on the specific column chemistry.

Sample Preparation (Plasmal/Solid)

» Extraction: Protein precipitation with Acetonitrile (1:3 v/v).

¢ Internal Standard: Use Fenofibric Acid-d6 or 2-Chloro Fenofibric Acid-d6 (if quantifying the
impurity specifically).[3][4][2][5][6]

Structural & Workflow Visualization

The following diagram illustrates the structural relationship and the analytical decision tree for
identifying the 2-Chloro impurity.
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Fenofibrate (Prodrug)

In Vivo / In Vitro Hydrolysis

\
Major Pathwa};\\lmpurity/Degradant

Fenofibric Acid (API) 2-Chloro Fenofibric Acid
(Para-Chloro Isomer) (Ortho-Chloro Isomer)
CAS: 42017-89-0 CAS: 61024-31-5

Analytical Differentiation
(LC-MS / NMR)

1H NMR Diagnostic: LC-MS Diagnostic:
Para: Symmetric AA'BB' Same m/z (319)
Ortho: Complex ABCD Distinct Retention Time

Click to download full resolution via product page

Caption: Analytical workflow distinguishing the active metabolite (Fenofibric Acid) from its ortho-
chloro isomer impurity using NMR and LC-MS modalities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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